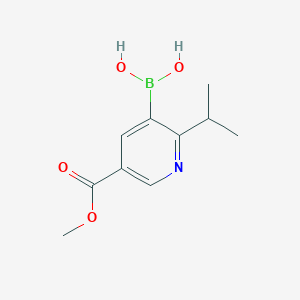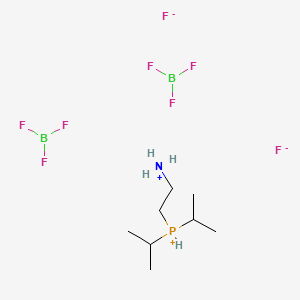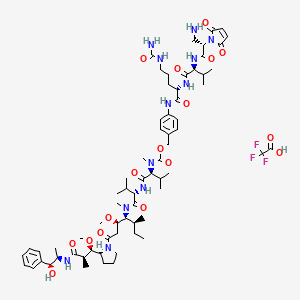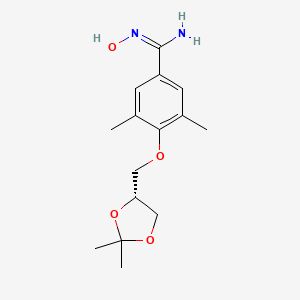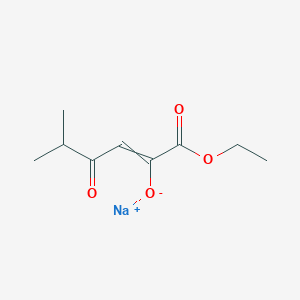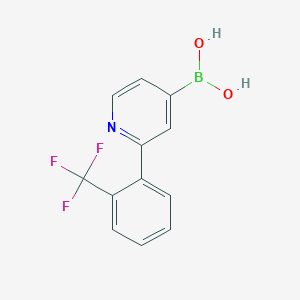![molecular formula C25H16Cl2F6N4O B14084258 5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)
5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile is a complex organic molecule that features a combination of pyridine, piperazine, and benzonitrile moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile typically involves multiple steps, starting with the preparation of the individual building blocks, followed by their sequential coupling. The key steps may include:
Preparation of 3,5-Dichloropyridine: This can be synthesized through chlorination of pyridine.
Synthesis of Piperazine Derivative: The piperazine ring can be functionalized with the 3,5-dichloropyridine moiety through nucleophilic substitution.
Formation of the Benzonitrile Core: The benzonitrile core can be synthesized through a series of reactions, including nitration and subsequent reduction.
Coupling Reactions: The final compound is obtained by coupling the piperazine derivative with the benzonitrile core under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and benzonitrile moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile: has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Wirkmechanismus
The mechanism of action of 5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethyl)benzonitrile
- 3,5-Dichloropyridine
- Piperazine derivatives
Uniqueness
The uniqueness of 5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile lies in its combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C25H16Cl2F6N4O |
|---|---|
Molekulargewicht |
573.3 g/mol |
IUPAC-Name |
5-[4-(3,5-dichloropyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C25H16Cl2F6N4O/c26-17-10-21(27)22(35-13-17)36-5-7-37(8-6-36)23(38)19-9-15(12-34)18(11-20(19)25(31,32)33)14-1-3-16(4-2-14)24(28,29)30/h1-4,9-11,13H,5-8H2 |
InChI-Schlüssel |
UQRCXUQWPFWACV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=C(C=C(C=N2)Cl)Cl)C(=O)C3=C(C=C(C(=C3)C#N)C4=CC=C(C=C4)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)

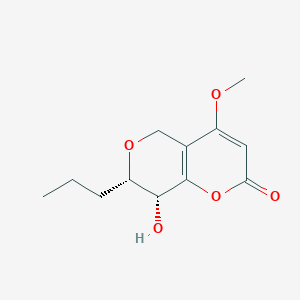
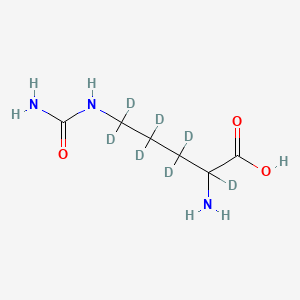

![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)
